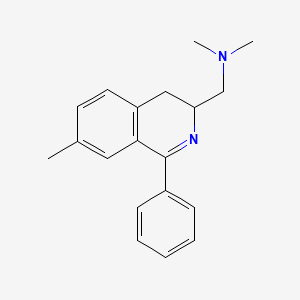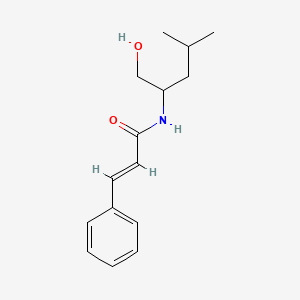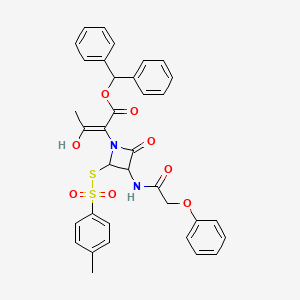
Pyrrolidine, 1-methyl-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nmp-N-oxide, also known as N-Methyl-2-pyrrolidone-N-oxide, is a chemical compound that belongs to the class of nitroxides. It is a derivative of N-Methyl-2-pyrrolidone, which is widely used as a solvent in various industrial applications. Nmp-N-oxide is known for its role in nitroxide-mediated polymerization, a technique used to create well-defined polymers with controlled molecular weights and architectures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nmp-N-oxide can be synthesized through the oxidation of N-Methyl-2-pyrrolidone using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction is usually carried out in a polar solvent like water or methanol to ensure the solubility of the reactants and products .
Industrial Production Methods
Industrial production of Nmp-N-oxide involves the use of large-scale reactors where N-Methyl-2-pyrrolidone is oxidized in the presence of a suitable oxidizing agent. The process is optimized to achieve high yields and purity of the final product. The reaction mixture is then subjected to purification steps such as distillation or crystallization to isolate Nmp-N-oxide .
Análisis De Reacciones Químicas
Types of Reactions
Nmp-N-oxide undergoes various types of chemical reactions, including:
Reduction: Nmp-N-oxide can be reduced back to N-Methyl-2-pyrrolidone under specific conditions.
Substitution: It can participate in substitution reactions where the nitroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic conditions.
Major Products
Aplicaciones Científicas De Investigación
Nmp-N-oxide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Nmp-N-oxide involves the reversible activation and deactivation of a stable free radical. This process facilitates the controlled, pseudoliving polymerization of a propagating chain with a given monomer. The nitroxide group acts as a control agent, establishing an equilibrium between dormant and active species, which allows for precise control over the polymerization process .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-2-pyrrolidone: A precursor to Nmp-N-oxide, used as a solvent in various industrial applications.
N-Methylmorpholine-N-oxide: Another nitroxide compound used as an oxidizing agent in organic synthesis.
Uniqueness
Nmp-N-oxide is unique in its ability to facilitate nitroxide-mediated polymerization, a technique that allows for the creation of well-defined polymers with controlled molecular weights and architectures. Unlike other nitroxides, Nmp-N-oxide does not require the use of transition metal complexes, making it favorable for sensitive biological and electronic applications .
Propiedades
Número CAS |
7529-17-1 |
|---|---|
Fórmula molecular |
C5H11NO |
Peso molecular |
101.15 g/mol |
Nombre IUPAC |
1-methyl-1-oxidopyrrolidin-1-ium |
InChI |
InChI=1S/C5H11NO/c1-6(7)4-2-3-5-6/h2-5H2,1H3 |
Clave InChI |
YIZTVEDOQDZLOH-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCCC1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


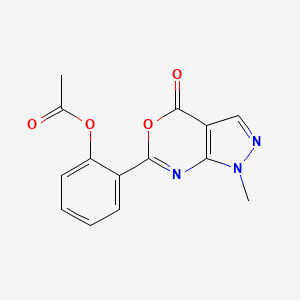
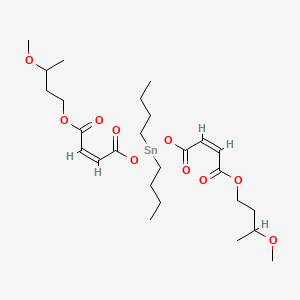
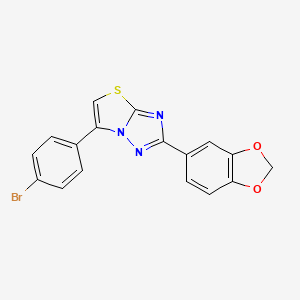
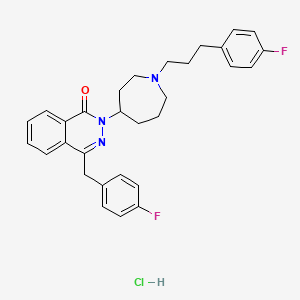

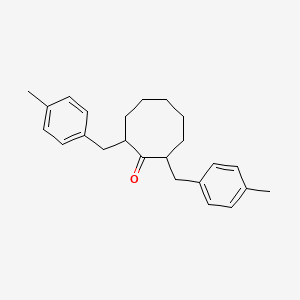
![2-methylpropyl 3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12728502.png)


![N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12728520.png)
